4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a molecular formula of C8H14N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide
Uniqueness
4-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-amino-N-ethyl-N-methyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-6-14-7-8(11)9(12-14)10(15)13(3)5-2/h7H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGPJZQUNLBASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N(C)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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